molecular formula C23H38N2O7 B4206684 N-[2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethyl]-2-morpholin-4-ylethanamine;oxalic acid

N-[2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethyl]-2-morpholin-4-ylethanamine;oxalic acid

Cat. No.: B4206684
M. Wt: 454.6 g/mol
InChI Key: PIRNTLHVCLELER-UHFFFAOYSA-N
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Description

The compound N-[2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethyl]-2-morpholin-4-ylethanamine;oxalic acid is a complex organic molecule that features a combination of phenoxy, ethoxy, and morpholinyl groups

Properties

IUPAC Name

N-[2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethyl]-2-morpholin-4-ylethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36N2O3.C2H2O4/c1-18-5-6-20(19(17-18)21(2,3)4)26-16-15-24-12-8-22-7-9-23-10-13-25-14-11-23;3-1(4)2(5)6/h5-6,17,22H,7-16H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRNTLHVCLELER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOCCNCCN2CCOCC2)C(C)(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethyl]-2-morpholin-4-ylethanamine;oxalic acid typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-tert-butyl-4-methylphenol with an appropriate alkylating agent to form the phenoxy intermediate.

    Ethoxylation: The phenoxy intermediate is then reacted with ethylene oxide under controlled conditions to introduce the ethoxy groups.

    Morpholinyl Substitution: The ethoxylated intermediate is further reacted with 2-(4-morpholinyl)ethylamine to introduce the morpholinyl group.

    Oxalate Formation: Finally, the amine product is reacted with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, temperature control, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and morpholinyl groups.

    Reduction: Reduction reactions may target the oxalate group, converting it to the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic or quinone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Cell Signaling: It can be used to study cell signaling pathways due to its interaction with specific receptors.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

    Therapeutics: It may have potential therapeutic applications in treating diseases related to its mechanism of action.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

    Agriculture: It may find applications in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which N-[2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethyl]-2-morpholin-4-ylethanamine;oxalic acid exerts its effects involves its interaction with specific molecular targets. The phenoxy and morpholinyl groups may interact with enzymes or receptors, modulating their activity. The ethoxy groups can enhance the compound’s solubility and bioavailability, facilitating its action within biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-tert-Butyl-4-methylphenol: Shares the phenolic structure but lacks the ethoxy and morpholinyl groups.

    2,4-Di-tert-butylphenol: Similar in having tert-butyl groups but differs in the substitution pattern and lack of morpholinyl group.

    2-(4-Morpholinyl)ethylamine: Contains the morpholinyl group but lacks the phenoxy and ethoxy groups.

Uniqueness

The uniqueness of N-[2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethyl]-2-morpholin-4-ylethanamine;oxalic acid lies in its combination of functional groups, which confer specific chemical and biological properties. This combination allows for diverse applications in various fields, making it a versatile compound for research and industrial use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethyl]-2-morpholin-4-ylethanamine;oxalic acid
Reactant of Route 2
Reactant of Route 2
N-[2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethyl]-2-morpholin-4-ylethanamine;oxalic acid

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